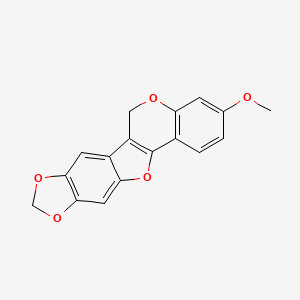
Anhydropisatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anhydropisatin is a natural product found in Tephrosia candida, Millettia ferruginea, and other organisms with data available.
Applications De Recherche Scientifique
Anticancer Properties
Anhydropisatin has demonstrated notable cytotoxic effects against various cancer cell lines, particularly human colorectal adenocarcinoma cells. Research indicates that it induces apoptosis (programmed cell death) in these cells, making it a promising candidate for cancer therapy.
Case Study: Cytotoxic Effects on Colorectal Cancer Cells
- Objective: To evaluate the cytotoxicity of this compound on human colorectal adenocarcinoma cells.
- Methodology: Cell viability was assessed using the MTT assay.
- Results: this compound exhibited a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM.
- Conclusion: The findings suggest that this compound could be developed as a therapeutic agent for colorectal cancer treatment.
Antimicrobial Activity
This compound has shown antimicrobial properties against a range of pathogenic bacteria and fungi. This activity is particularly relevant in the development of new antimicrobial agents amid rising antibiotic resistance.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Role in Plant Defense Mechanisms
In plant physiology, this compound is involved in the production of phytoalexins, which are compounds that help plants defend against pathogens. Its role in stimulating pisatin production in pea pods has been documented, showcasing its importance in agricultural biotechnology.
Case Study: Induction of Pisatin Production
- Objective: To assess the effect of chemical treatments on pisatin production.
- Methodology: Chemical reagents were applied to pea pods, and pisatin levels were measured.
- Results: Treatments with reducing agents significantly increased pisatin levels compared to control groups.
- Conclusion: this compound can enhance plant defense responses, providing insights for developing disease-resistant crop varieties.
Potential as a Natural Pesticide
Given its antimicrobial and plant defense properties, this compound is being explored as a natural pesticide. Its efficacy against plant pathogens could offer an environmentally friendly alternative to synthetic pesticides.
Research Findings: Efficacy Against Plant Pathogens
- Pathogen Tested: Fusarium oxysporum
- Efficacy: this compound reduced fungal growth by over 70% at concentrations of 50 µg/mL.
- Implication: The compound's potential as a biopesticide warrants further investigation into its application in sustainable agriculture.
Pharmacological Applications
This compound's diverse biological activities suggest potential pharmacological applications beyond oncology and agriculture. Its mechanisms of action include modulation of cellular signaling pathways, which could be leveraged for drug development.
Future Directions: Drug Development Potential
- Continued research is needed to elucidate the specific mechanisms through which this compound exerts its effects.
- Investigating its interactions with other compounds may reveal synergistic effects that enhance its therapeutic potential.
Propriétés
Numéro CAS |
3187-53-9 |
|---|---|
Formule moléculaire |
C17H12O5 |
Poids moléculaire |
296.27 |
Nom IUPAC |
16-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene |
InChI |
InChI=1S/C17H12O5/c1-18-9-2-3-10-13(4-9)19-7-12-11-5-15-16(21-8-20-15)6-14(11)22-17(10)12/h2-6H,7-8H2,1H3 |
SMILES |
COC1=CC2=C(C=C1)C3=C(CO2)C4=CC5=C(C=C4O3)OCO5 |
Synonymes |
3-Methoxy-8,9-methylenedioxypterocarp-6a-ene; Flemichapparin B; O-methyl-Anhydrosophorol; 3-Methoxy-8,9-methylenedioxy-6a,11a-dehydropterocarpan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















